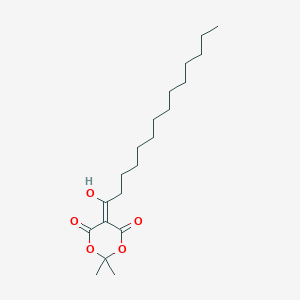![molecular formula C12H20N2O2 B1488381 {1-[(3,5-二甲基-1,2-恶唑-4-基)甲基]哌啶-4-基}甲醇 CAS No. 1565954-27-9](/img/structure/B1488381.png)
{1-[(3,5-二甲基-1,2-恶唑-4-基)甲基]哌啶-4-基}甲醇
描述
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol, also known as 1-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperidine-4-methanol, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid with a melting point of 92-94°C. It is soluble in ethanol and water and insoluble in chloroform and ether.
科学研究应用
抗菌活性
恶唑衍生物,如所讨论的,已被发现具有显著的抗菌特性。它们可以被合成并筛选其抑制各种细菌和真菌菌株生长的能力。这在开发新型抗生素和抗真菌剂方面特别有价值,尤其是在抗生素耐药性日益成为关注的时代 .
抗癌潜力
恶唑部分是许多具有抗癌活性的化合物中常见的特征。研究表明,某些恶唑衍生物可以作为针对特定癌细胞系的抑制剂,使其成为抗癌药物开发的潜在候选者。它们的行动方式可能包括干扰细胞分裂或抑制癌细胞增殖所需的关键酶 .
抗炎应用
炎症是对有害刺激的生物学反应,控制炎症对于治疗各种疾病至关重要。据报道,恶唑衍生物具有抗炎作用,可用于开发新型抗炎药物。这些化合物可能通过调节免疫反应或抑制促炎细胞因子的产生发挥作用 .
抗糖尿病作用
分子中存在恶唑环与抗糖尿病作用有关。正在分析的化合物可以探索其作为抗糖尿病剂的潜力,可能通过影响胰岛素释放或改善身体组织的胰岛素敏感性 .
抗肥胖活性
肥胖是全球主要的健康问题,恶唑衍生物在对抗这一问题方面显示出希望。它们可以通过影响脂质代谢或减少脂肪生成来发挥抗肥胖作用,脂肪生成是细胞分化为脂肪细胞的过程。这种应用对于开发针对代谢紊乱的治疗方法特别有趣 .
抗氧化特性
氧化应激会导致多种疾病的发生。恶唑衍生物可以作为抗氧化剂,中和自由基,防止细胞和组织的氧化损伤。这种抗氧化活性可以用于预防和治疗由氧化应激引起的疾病,例如神经退行性疾病 .
作用机制
Target of action
Oxazole derivatives have been found to bind with high affinity to multiple receptors . Piperidine is a common structural motif in many pharmaceuticals and natural products, suggesting this compound may interact with a variety of biological targets.
Mode of action
The mode of action would depend on the specific biological target. For instance, some oxazole derivatives have been found to have affinity towards the adenosine A1 and A2A receptors .
Biochemical pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain oxazole derivatives have been found to have increased activity under acidic conditions .
属性
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h11,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVFQVXNRMFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



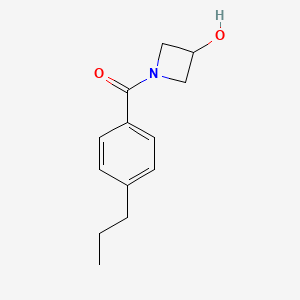
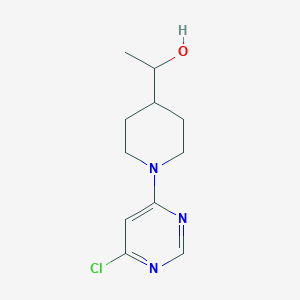

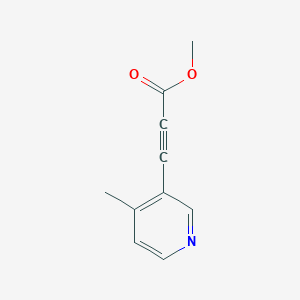
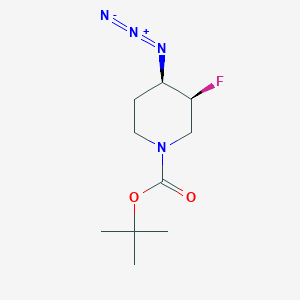

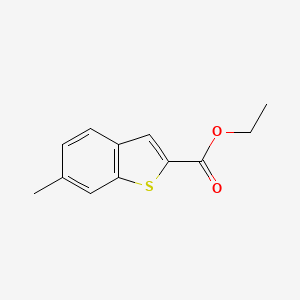
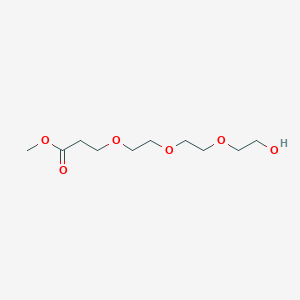


amine](/img/structure/B1488315.png)
